![molecular formula C14H15F2N3O2S B12280609 1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B12280609.png)
1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole is a complex organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 3,5-difluorobenzenesulfonyl group attached to an azetidine ring, which is further linked to a methyl-substituted imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the azetidine ring and the imidazole ring separately. The azetidine ring can be synthesized through the cyclization of appropriate amines or nitriles under controlled conditions. The imidazole ring is often prepared through the cyclization of amido-nitriles or other suitable precursors using catalysts such as nickel .
Once the individual rings are prepared, they are linked together through a series of reactions involving sulfonylation and alkylation. The reaction conditions for these steps often require the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to ensure complete conversion and high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, industrial production may involve the use of advanced purification techniques such as chromatography and crystallization to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve the use of solvents like DMF, elevated temperatures, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .
Scientific Research Applications
1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- **1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-imidazole
- **1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-ethyl-1H-imidazole
- **1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-pyrazole
Uniqueness
The uniqueness of 1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole lies in its specific combination of functional groups and structural features. The presence of the 3,5-difluorobenzenesulfonyl group and the azetidine ring imparts unique chemical properties, such as increased stability and reactivity, compared to similar compounds.
Properties
Molecular Formula |
C14H15F2N3O2S |
|---|---|
Molecular Weight |
327.35 g/mol |
IUPAC Name |
1-[[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]methyl]-2-methylimidazole |
InChI |
InChI=1S/C14H15F2N3O2S/c1-10-17-2-3-18(10)7-11-8-19(9-11)22(20,21)14-5-12(15)4-13(16)6-14/h2-6,11H,7-9H2,1H3 |
InChI Key |
KLIXLAAOJACBHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)S(=O)(=O)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280526.png)
![5-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B12280533.png)
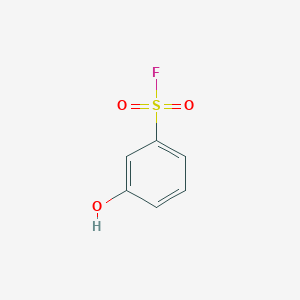
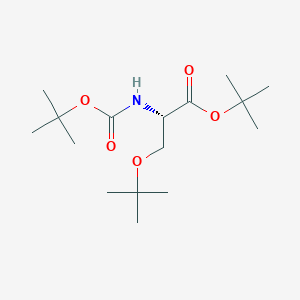

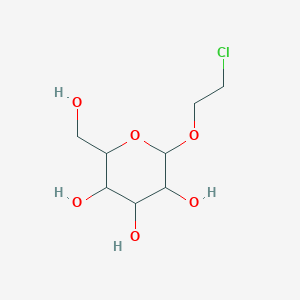
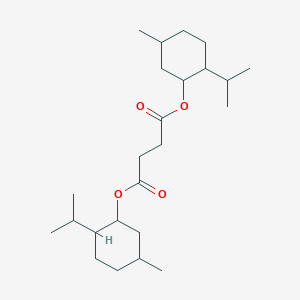


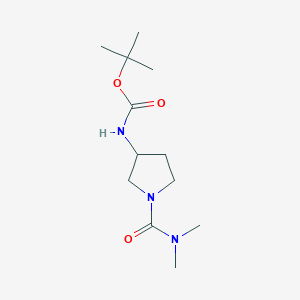
![1-[2-(2,4-Dichlorophenyl)ethyl]piperazine](/img/structure/B12280608.png)
![7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12280614.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12280618.png)
